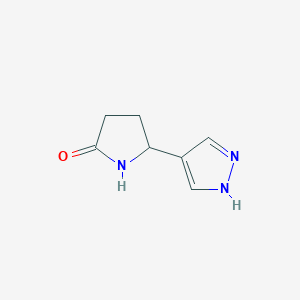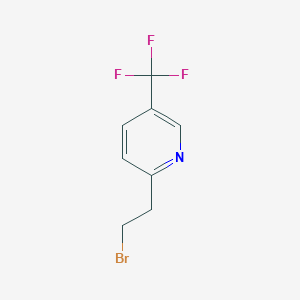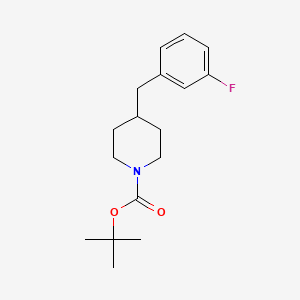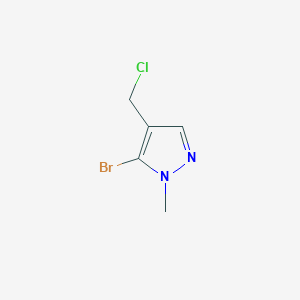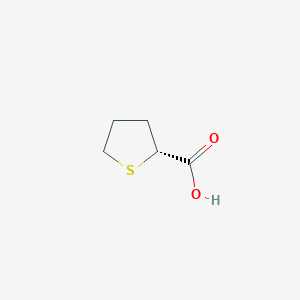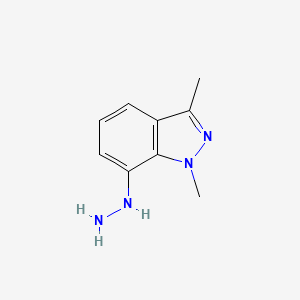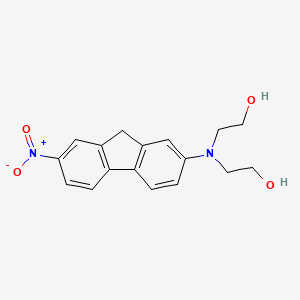
2,2'-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol is a chemical compound that belongs to the class of fluorenes It is characterized by the presence of a nitro group at the 7th position of the fluorene ring and two diethanol groups attached to the nitrogen atom
Preparation Methods
The synthesis of 2,2’-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol typically involves the nitration of fluorene followed by the introduction of diethanolamine. The reaction conditions for the nitration step often include the use of concentrated nitric acid and sulfuric acid as catalysts. The subsequent reaction with diethanolamine is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2,2’-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups in the diethanol moiety can participate in substitution reactions with various electrophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2’-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have been studied for their potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2,2’-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The diethanol moiety can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can lead to changes in cellular processes, such as enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
2,2’-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol can be compared with other similar compounds, such as:
2,2’-((9H-Fluoren-9-yl)methoxy)carbonyl)azanediyl)diacetic acid: This compound also contains a fluorene moiety but differs in its functional groups and applications.
7-Nitro-9H-fluoren-2-amine: Similar in structure but lacks the diethanol groups, leading to different chemical properties and reactivity.
2,7-Dichloro-9H-fluorene-based compounds: These compounds have different substituents on the fluorene ring, resulting in distinct chemical behaviors and uses.
Properties
CAS No. |
6295-76-7 |
|---|---|
Molecular Formula |
C17H18N2O4 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
2-[2-hydroxyethyl-(7-nitro-9H-fluoren-2-yl)amino]ethanol |
InChI |
InChI=1S/C17H18N2O4/c20-7-5-18(6-8-21)14-1-3-16-12(10-14)9-13-11-15(19(22)23)2-4-17(13)16/h1-4,10-11,20-21H,5-9H2 |
InChI Key |
OXZABCVRBCCCID-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)N(CCO)CCO)C3=C1C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




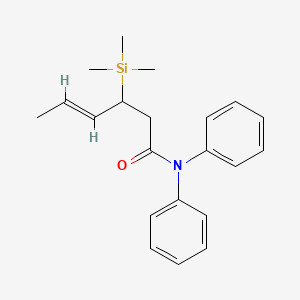
![4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline](/img/structure/B13125973.png)



